1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one
Description
1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a methyl group at position 1 and a piperazinylmethyl group at position 5. This structural motif is common in pharmaceuticals targeting central nervous system (CNS) receptors, enzymes, or transporters. The methyl group at position 1 may influence ring conformation and metabolic stability.
Properties
IUPAC Name |
1-methyl-5-(piperazin-1-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-8-10(2-3-11(13)15)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORLETNJWAMRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)CN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound often rely on large-scale organic synthesis techniques. These methods emphasize high yield and purity, with careful control of reaction conditions and the use of appropriate catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in various physiological effects, including potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Functional Group Analysis
- Piperazinylmethyl vs. Chloropyridinylmethyl ( vs. ): The piperazine group offers hydrogen-bonding capacity and basicity, favoring interactions with biological targets like G-protein-coupled receptors.
Methyl Group at Position 1 ( vs. ) :
The methyl group in the main compound may reduce rotational freedom, stabilizing a bioactive conformation. Its absence in other analogs (e.g., ’s dihydrobromide salt) could increase metabolic susceptibility.Salt Forms () :
The dihydrobromide salt of 5-(piperazin-1-yl)-1,2-dihydropyridin-2-one improves solubility, a critical factor for oral bioavailability in drug development.
Pharmacological Potential
- Piperazine-containing analogs (e.g., ’s pyrido-pyrimidinones) are frequently patented for CNS and oncology applications, suggesting the main compound’s utility in similar contexts .
Stability and Reactivity
- Methyl substitution at position 1 (main compound) may enhance oxidative stability compared to unsubstituted dihydropyridinones, as seen in ’s studies on quinone degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one, and what challenges arise in reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Core scaffold formation : Cyclization of pyridone derivatives under controlled pH (e.g., using acetic acid/ammonium acetate buffer systems) .
Piperazine functionalization : Nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides or carbonylating agents) to introduce the piperazine moiety .
- Key Challenges : Reproducibility hinges on precise reaction conditions (temperature, solvent polarity, stoichiometry), which are often incompletely reported in literature. For example, anhydrous solvents and inert atmospheres are critical for avoiding side reactions .
Q. How can structural and electronic properties of this compound be characterized to predict reactivity?
- Methodological Answer :
- Spectroscopy : Use -/-NMR to confirm substitution patterns on the pyridone and piperazine rings. IR spectroscopy identifies hydrogen-bonding interactions (e.g., lactam C=O stretch at ~1650–1700 cm) .
- Computational Modeling : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- X-ray Crystallography : Resolves conformational flexibility of the piperazine ring, which impacts binding affinity in biological systems .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Target kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) due to the compound’s potential piperazine-mediated interactions .
- Cell Viability : Screen for antiproliferative effects in cancer cell lines (e.g., MTT assay) with IC determination. Include controls for off-target effects (e.g., ROS generation) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Dose-Response Validation : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolite Profiling : Use LC-MS to assess stability in assay media; rapid degradation may explain discrepancies between short- and long-term exposure results .
- Structural Analog Comparison : Benchmark against analogs (e.g., 2-(difluoromethyl)-pyrimido-piperazin-4-one) to isolate pharmacophore contributions .
Q. What strategies mitigate synthetic impurities that interfere with pharmacological studies?
- Methodological Answer :
- Chromatographic Purity : Employ orthogonal methods (HPLC-UV/MS) to detect and quantify common impurities (e.g., des-methyl byproducts or oxidized piperazine derivatives) .
- Reaction Optimization : Use Design of Experiments (DoE) to minimize side products. For example, reduce reaction time or temperature during piperazine coupling to prevent over-alkylation .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Library Synthesis : Modify substituents on the pyridone (e.g., methyl vs. methoxy) and piperazine (e.g., aryl vs. alkyl groups) to assess steric/electronic effects .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using multivariate regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
